molecular formula C5H2Br2N2O3 B1337347 2,6-Dibromo-4-nitropyridine oxide CAS No. 98027-81-7

2,6-Dibromo-4-nitropyridine oxide

Cat. No. B1337347
CAS RN: 98027-81-7
M. Wt: 297.89 g/mol
InChI Key: MJEDSUKRJRIBKE-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitropyridine oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It has an average mass of 297.889 Da and a monoisotopic mass of 295.843201 Da .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-nitropyridine oxide is represented by the formula C5H2Br2N2O3 .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-nitropyridine oxide has a density of 2.4±0.1 g/cm3, a boiling point of 456.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 229.7±27.3 °C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and no 2-nitropyridine by-product was achieved .

Chemistry of Pyridine N-oxides

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridine N-oxides have recently received much attention due to their usefulness as synthetic intermediates and their biological importance . They are also useful as protecting groups, auxiliary agents, oxidants, ligands in metal complexes, and catalysts .
  • Methods of Application : The synthesis of pyridine N-oxides includes ring transformation, classical oxidations using peracids, the use of metalloorganic oxidizing agents, and cycloaddition reactions .
  • Results or Outcomes : The N-O moiety of pyridine N-oxides possesses a unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .

Nitration of Phenol

  • Scientific Field : Organic Chemistry
  • Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
  • Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .

Nitration of Toluene

  • Scientific Field : Organic Chemistry
  • Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
  • Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
  • Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .

Nitration of Phenol

  • Scientific Field : Organic Chemistry
  • Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
  • Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .

Nitration of Toluene

  • Scientific Field : Organic Chemistry
  • Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
  • Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
  • Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

2,6-dibromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEDSUKRJRIBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452305
Record name 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-nitropyridine oxide

CAS RN

98027-81-7
Record name 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-dibromopyridine-N-oxide (6.28 g) was dissolved in concentrated sulphuric acid (20 ml) with stirring. A mixture of concentrated sulphuric acid (20 ml) and concentrated nitric acid (10 ml) was then continuously added dropwise. The solution was then heated at 90° C. for 3 hours with stirring, poured onto ice and then basified with sodium hydroxide. The solution was then continuously extracted with ether, and recrystallised from ethanol to give pale yellow leaflets of 4-nitro-2,6-dibromopyridine-N-oxide (1.2 g, 16%), m.p. 222° C.-224° C.
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-dibromo pyridine 1-oxide (10 g, 39.5 mmol) was added to 65 mL of concentrated sulfuric acid at room temperature without cooling. Concentrated sulfuric acid (15 ml) and nitric acid (13.3 ml) were mixed and placed in a pressure equalising dropping funnel. The reaction mixture was heated to 79° C. then the nitrating mixture was added in portions over 25 minutes. When the addition was complete the mixture was stirred at 83-85° C. for 3.5 hours. The mixture was cooled to room temperature and slowly poured onto ˜250 g crushed ice. A very pale yellow solid formed which was filtered off and washed with water (100 ml), dried in vacuum oven at 50° C. overnight to give 10.9 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,6-dibromopyridine 1-oxide (34.0 g, 0.13 mol) in sulfuric acid (120 mL) was cooled to 0-5° C. followed by addition of nitric acid (60 mL). The reaction mixture was stirred at the same temperature for 10-15 min then heated to 60-65° C. for 20 h. The reaction was then cooled to rt, poured into ice-cold water and neutralized with aqueous ammonia solution. The resulting solution was stirred for 10 min at 0-5° C. then filtered and dried to obtain the desired product as a pale yellow solid (32 g, 83%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

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